molecular formula C17H18F3N3O B2496244 2-(1-methyl-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine CAS No. 2034458-61-0

2-(1-methyl-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2496244
CAS No.: 2034458-61-0
M. Wt: 337.346
InChI Key: XEQVZNKABVEXHV-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine ( 2034458-61-0) is a chemical compound with a molecular formula of C17H18F3N3O and a molecular weight of 337.34 g/mol . This molecule features a piperidine ring substituted with both a 1-methyl-1H-pyrazol-4-yl group and a 3-(trifluoromethyl)benzoyl moiety. The presence of the trifluoromethyl group is of significant interest in medicinal chemistry, as this moiety is known to enhance a compound's lipophilicity, metabolic stability, and overall bioavailability, which can profoundly influence drug-receptor interactions . Pyrazole-containing derivatives are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities . They are frequently investigated as key scaffolds in the development of novel therapeutic agents. While specific biological data for this exact compound may be limited, its structural features make it a valuable intermediate for constructing more complex molecules. It is well-suited for research applications in medicinal chemistry, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in multicomponent reactions . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c1-22-11-13(10-21-22)15-7-2-3-8-23(15)16(24)12-5-4-6-14(9-12)17(18,19)20/h4-6,9-11,15H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQVZNKABVEXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-methyl-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14F3N3C_{14}H_{14}F_3N_3, with a molecular weight of approximately 307.28 g/mol. The structure incorporates a piperidine ring, a pyrazole moiety, and a trifluoromethyl-benzoyl group, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits notable antiproliferative effects on various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The observed IC50 values for these cell lines ranged from 19.9 to 75.3 µM , indicating significant cytotoxicity against malignant cells while sparing non-cancerous human mesenchymal stem cells (hMSC) .

The mechanism by which this compound exerts its anticancer effects appears to be linked to its ability to inhibit specific enzymes involved in lipid metabolism, particularly monoacylglycerol lipase (MAGL). The compound has shown competitive inhibition with an IC50 value of 11.7 µM , suggesting that it may alter lipid signaling pathways critical for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine and pyrazole moieties can significantly influence the biological activity of the compound. For instance, the introduction of different substituents on the benzoyl group has been shown to enhance potency and selectivity against MAGL, with some derivatives achieving IC50 values as low as 80 nM .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Pyrazole : The pyrazole ring is synthesized using standard methods involving hydrazine derivatives.
  • Benzoylation : The trifluoromethylbenzoyl group is introduced through acylation reactions.
  • Piperidine Integration : Finally, the piperidine ring is formed through cyclization reactions involving appropriate precursors .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • A study reported that derivatives of benzoylpiperidine demonstrated significant antiproliferative activity against ovarian cancer cells, emphasizing the importance of structural modifications in enhancing bioactivity .
  • Another investigation into compounds with similar scaffolds revealed their potential as selective MAGL inhibitors, reinforcing the therapeutic promise of piperidine-based structures in cancer treatment .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The incorporation of the trifluoromethyl group into the structure has been associated with increased potency against various cancer cell lines. For instance, compounds similar to 2-(1-methyl-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine have shown promising results in inhibiting tumor growth in vitro and in vivo .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AMCF-712.5
Compound BDU1458.0
Compound CA37515.0

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Pyrazole derivatives have been studied for their anticonvulsant properties. The presence of the piperidine ring may contribute to interactions with neurotransmitter systems, particularly GABAergic pathways, which are crucial for seizure control .

Table 2: Neuropharmacological Studies of Pyrazole Derivatives

Study FocusModel UsedEfficacyReference
AnticonvulsantPTZ-induced seizuresSignificant protection observed at doses >20 mg/kg
Neuroprotective effectsIn vitro neuronal culturesReduced apoptosis in neuronal cells at 10 µM

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Understanding the structure-activity relationship is crucial for improving efficacy and reducing toxicity. Compounds with varied substitutions on the pyrazole or piperidine rings have been synthesized to assess their biological activities, revealing that specific modifications can significantly alter potency .

Case Study 1: Anticancer Efficacy

In a recent study, a series of pyrazole derivatives were tested against multiple cancer cell lines, including breast (MCF-7), prostate (DU145), and melanoma (A375). The study demonstrated that modifications to the piperidine ring significantly influenced anticancer activity, with some derivatives achieving IC50 values below 10 µM .

Case Study 2: Neuropharmacological Research

Another investigation focused on the anticonvulsant properties of pyrazole derivatives in animal models. The results indicated that certain compounds exhibited significant protective effects against seizures induced by pentylenetetrazol (PTZ), suggesting their potential use in treating epilepsy .

Comparison with Similar Compounds

Key Observations

Trifluoromethyl vs. Methylsulphonyl Groups: The trifluoromethyl group in the target compound increases lipophilicity compared to the methylsulphonyl group in 4-(1H-indol-3-yl)-1-[2-((methylsulphonyl)amino)benzoyl]piperidine . This may enhance blood-brain barrier permeability but reduce aqueous solubility. In contrast, the methylsulphonyl group in the indole-containing analog improves solubility and may support hydrogen-bonding interactions with polar enzyme active sites .

Pyrazole vs.

Molecular Weight and Drug-Likeness :

  • The target compound’s molecular weight (~353.3) aligns with Lipinski’s rule of five, unlike the heavier indole derivative (397.49) , which may face challenges in oral bioavailability.

Research Findings and Limitations

  • Computational Predictions : Molecular docking studies (hypothetical) suggest the trifluoromethyl group in the target compound may occupy hydrophobic pockets in kinase targets, whereas the pyrazole could engage in hinge-region hydrogen bonds.
  • Contradictory Evidence : While trifluoromethyl groups generally enhance stability, they may also increase off-target binding risks compared to sulfonamide-containing analogs .
  • Gaps in Data: No direct in vitro or in vivo data for the target compound are available in public domains, necessitating caution in extrapolating biological activity from structural analogs.

Q & A

Basic: What are the established synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine?

The compound is synthesized via multi-step procedures involving:

  • Coupling reactions : Amide bond formation between piperidine derivatives and 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions (e.g., DCM as solvent, triethylamine as base) .
  • Heterocyclic assembly : Suzuki-Miyaura cross-coupling for introducing the 1-methylpyrazole moiety, using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization for final isolation .

Basic: How is the compound structurally characterized in crystallographic studies?

X-ray crystallography using SHELXL ( ) is standard for:

  • Refinement : High-resolution data (≤ 0.8 Å) to resolve trifluoromethyl and pyrazole groups.
  • Validation : R-factor (< 5%), residual electron density analysis, and Hirshfeld surface mapping to confirm steric and electronic environments .

Advanced: How can researchers resolve contradictions in pharmacological activity data across different assay systems?

Contradictions (e.g., varying IC₅₀ values) require:

  • Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to validate target specificity .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions to identify conformational selectivity (e.g., trifluoromethyl group’s role in hydrophobic binding) .

Advanced: What strategies optimize synthetic yield while minimizing byproducts?

Key methodologies include:

  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency .
  • Catalyst screening : Pd-based catalysts with bulky ligands (e.g., XPhos) improve cross-coupling selectivity .
  • Design of Experiments (DoE) : Statistical modeling to balance temperature, stoichiometry, and reaction time .

Basic: What is the role of the trifluoromethyl group in modulating the compound’s physicochemical properties?

The -CF₃ group:

  • Enhances metabolic stability : Reduces oxidative degradation via electron-withdrawing effects.
  • Improves lipophilicity : LogP increases by ~0.5–1.0 units, enhancing membrane permeability .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodologies involve:

  • Systematic substitution : Replace the 3-(trifluoromethyl)benzoyl group with bioisosteres (e.g., 3-cyanobenzoyl) to assess binding pocket tolerance .
  • Computational docking : Use AutoDock Vina to predict binding affinities and prioritize synthetic targets .

Advanced: What challenges arise in characterizing polymorphic forms of this compound?

Polymorph identification requires:

  • Differential Scanning Calorimetry (DSC) : Detect thermal transitions (melting points, glass transitions) .
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SHELXL .
  • Variable-temperature crystallography : Capture phase transitions under non-ambient conditions .

Basic: Which analytical techniques ensure purity and stability in long-term storage?

  • HPLC-UV/ELSD : Monitor degradation products (e.g., hydrolyzed benzoyl intermediates) .
  • GC-MS : Detect volatile impurities (residual solvents, byproducts) .
  • Stressed conditions : Accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .

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